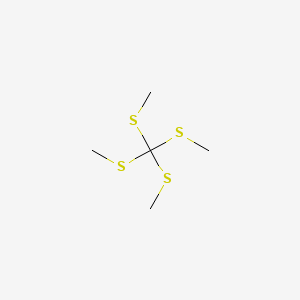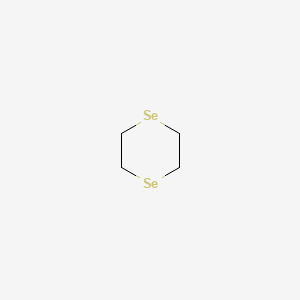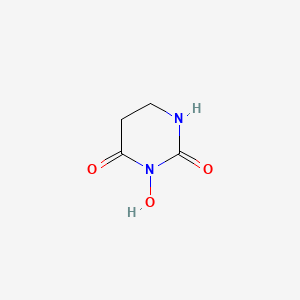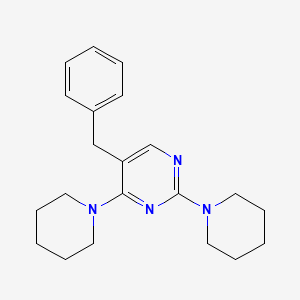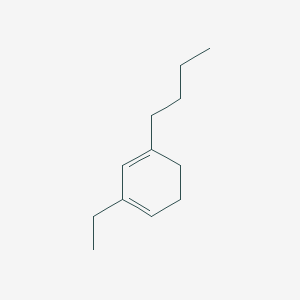
1-Butyl-3-ethylcyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-ethylcyclohexa-1,3-diene is an organic compound with the molecular formula C12H20 It is a colorless liquid that belongs to the class of cyclohexadienes, which are characterized by having two double bonds in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butyl-3-ethylcyclohexa-1,3-diene can be synthesized through various methods. One common approach involves the stereoselective synthesis of 1,3-dienes, which can be achieved through coupling reactions, olefination, and isomerization processes . For instance, the double dehydrobromination of 1,2-dibromocyclohexane can yield cyclohexa-1,3-diene, which can then be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as catalytic hydrogenation and dehydrogenation processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-3-ethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, cyclohexane derivatives, and various substituted cyclohexadienes.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-ethylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Butyl-3-ethylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial for forming complex cyclic structures. Additionally, its ability to undergo electrophilic and nucleophilic attacks makes it versatile in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog with similar reactivity but lacking the butyl and ethyl substituents.
1,3-Butadiene: A conjugated diene with significant industrial importance, especially in polymer production.
Isoprene: Another conjugated diene used in the synthesis of natural rubber and other polymers
Uniqueness
1-Butyl-3-ethylcyclohexa-1,3-diene is unique due to its specific substituents, which confer distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
6301-51-5 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
1-butyl-3-ethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C12H20/c1-3-5-7-12-9-6-8-11(4-2)10-12/h8,10H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
UFNYAMNPYFFIJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=CCC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
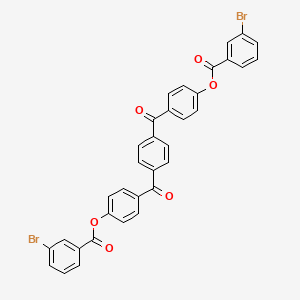


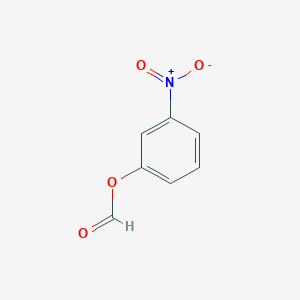

![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
